Lesinurad Impurity 6 Di-Lithium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

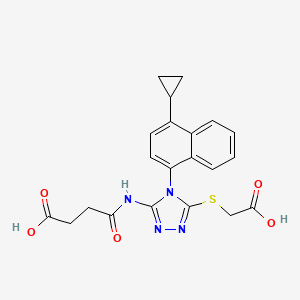

Lesinurad Impurity 6 Di-Lithium Salt is a chemical compound with the molecular formula C21H20N4O5S and a molecular weight of 440.474. It is an impurity associated with Lesinurad, a medication used to treat hyperuricemia associated with gout.

Mechanism of Action

Target of Action

The primary target of Lesinurad Impurity 6 Di-Lithium Salt, also known as 4-[[5-(Carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid, is the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These transporters are responsible for the reabsorption of uric acid from the renal tubules .

Mode of Action

Lesinurad inhibits the activity of URAT1 and OAT4 . URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad leads to an increase in the excretion of uric acid, thereby reducing serum uric acid concentration . This action affects the biochemical pathway of uric acid metabolism, specifically the reabsorption of uric acid in the kidneys .

Pharmacokinetics

Lesinurad is rapidly absorbed and its exposure increases in a dose-proportional manner . Following multiple daily doses, there is no apparent accumulation of Lesinurad . Urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose . The pharmacokinetic properties of Lesinurad contribute to its bioavailability and efficacy in reducing serum uric acid levels .

Result of Action

The inhibition of URAT1 and OAT4 by Lesinurad results in increased urinary excretion of uric acid and reduced serum uric acid levels . This can help in the management of conditions such as gout, which are associated with high levels of uric acid .

Action Environment

The action, efficacy, and stability of Lesinurad can be influenced by various environmental factors. For instance, factors such as diet, hydration status, and concomitant medications can affect uric acid levels and thus the efficacy of Lesinurad .

Biochemical Analysis

Biochemical Properties

Lesinurad, the parent compound, is known to inhibit the function of transporter proteins involved in renal uric acid reabsorption, specifically URAT1 and organic anion transporter 4 (OAT4) . This suggests that Lesinurad Impurity 6 Di-Lithium Salt may interact with similar enzymes and proteins.

Cellular Effects

Lesinurad has been shown to decrease serum uric acid levels and increase renal clearance and fractional excretion of uric acid in patients with gout . It’s plausible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Lesinurad is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid . It’s possible that this compound exerts its effects at the molecular level through similar mechanisms.

Metabolic Pathways

Lesinurad is known to interact with URAT1 and OAT4, which are involved in the renal clearance of uric acid . It’s plausible that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lesinurad Impurity 6 Di-Lithium Salt involves several steps. One of the reported methods starts with 4-bromo-1-aminonaphthalene as the starting material. This compound undergoes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan. The next step involves the reaction with methyl chloroacetate to form 2-[4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-yl sulfenyl]methyl acetate. This intermediate is then coupled with cyclopropylboronic acid, followed by bromination and hydrolysis with lithium hydroxide to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective starting materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Lesinurad Impurity 6 Di-Lithium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Lesinurad Impurity 6 Di-Lithium Salt has several scientific research applications, including:

Chemistry: Used as a reference material in analytical chemistry to study the properties and behavior of impurities in pharmaceutical compounds.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Studied for its role as an impurity in Lesinurad and its potential effects on the efficacy and safety of the drug.

Industry: Utilized in the development and quality control of pharmaceutical products to ensure the purity and safety of medications

Comparison with Similar Compounds

Similar Compounds

Lesinurad: The parent compound used to treat hyperuricemia associated with gout.

Lesinurad Chloro Impurity: Another impurity associated with Lesinurad, with a similar structure but different functional groups.

Lesinurad Ethyl Ester Impurity: An impurity with an ethyl ester functional group, differing in its chemical properties and behavior

Uniqueness

Lesinurad Impurity 6 Di-Lithium Salt is unique due to its specific molecular structure and the presence of lithium ions.

Biological Activity

Lesinurad Impurity 6 Di-Lithium Salt is a derivative of lesinurad, a compound primarily recognized for its role in the treatment of hyperuricemia, particularly in patients with gout. Understanding the biological activity of this impurity requires an exploration of its pharmacological properties, mechanisms of action, and potential therapeutic implications.

Overview of Lesinurad

Lesinurad (Zurampic®) is an oral selective inhibitor of uric acid transporters URAT1 and OAT4, which play critical roles in the renal reabsorption of uric acid. By inhibiting these transporters, lesinurad enhances uric acid excretion and lowers serum uric acid (sUA) levels. It is typically used in combination with xanthine oxidase inhibitors (XOIs) to achieve optimal therapeutic outcomes in patients who do not reach target sUA levels with XOIs alone .

The primary mechanism by which lesinurad operates involves:

- Inhibition of URAT1 : This transporter is responsible for the majority of urate reabsorption in the kidneys. Inhibition leads to increased uric acid excretion.

- Inhibition of OAT4 : Another transporter that contributes to urate reabsorption, its inhibition further promotes uric acid clearance from the body .

The pharmacodynamic effects of lesinurad include significant reductions in sUA levels. Clinical studies show that a 200 mg dose can reduce sUA by approximately 33% within six hours post-administration .

Potential Biological Effects

- Urate Transport Modulation : Given its connection to lesinurad, it is likely that this impurity may also exhibit some level of inhibition on URAT1 and OAT4, although the potency and efficacy compared to lesinurad remain to be fully characterized.

- Safety Profile : As a derivative, it may share a similar safety profile with lesinurad, which has shown a low risk for mitochondrial toxicity and minimal effects on other transporters such as GLUT9 .

Efficacy Studies

A review of clinical trials involving lesinurad indicates that combinations with XOIs lead to improved outcomes for patients with gout. For instance, in phase III trials, patients receiving lesinurad alongside allopurinol achieved target sUA levels more frequently than those on placebo . This suggests that derivatives like this compound could potentially enhance therapeutic strategies if they retain similar biological activities.

Comparative Data Table

| Compound | Mechanism of Action | Efficacy (sUA Reduction) | Safety Profile |

|---|---|---|---|

| Lesinurad | Inhibits URAT1 and OAT4 | ~33% at 200 mg | Low mitochondrial toxicity |

| This compound | Hypothetical based on structure | TBD | TBD |

Properties

IUPAC Name |

4-[[5-(carboxymethylsulfanyl)-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c26-17(9-10-18(27)28)22-20-23-24-21(31-11-19(29)30)25(20)16-8-7-13(12-5-6-12)14-3-1-2-4-15(14)16/h1-4,7-8,12H,5-6,9-11H2,(H,27,28)(H,29,30)(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWCXGIQJGYCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4SCC(=O)O)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.